molecular formula C9H9ClN2O2 B2442414 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride CAS No. 2060034-47-9

6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

Cat. No.: B2442414
CAS No.: 2060034-47-9
M. Wt: 212.63
InChI Key: BKLNVUVYSAZFRN-UHFFFAOYSA-N
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Description

6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride ( 2060034-47-9) is a key chemical intermediate in medicinal chemistry research, particularly in the development of novel anti-infective agents. Its core structure, the imidazo[1,2-a]pyridine scaffold, is recognized as a privileged structure in drug discovery due to its wide range of biological applications . This compound is of significant value in tuberculosis (TB) drug discovery campaigns, where it serves as a precursor for the synthesis of potent imidazo[1,2-a]pyridine-3-carboxamides . These derivatives have demonstrated exceptional activity against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains, with some analogues showing minimum inhibitory concentrations (MIC) in the low nanomolar range . The mechanism of action for these advanced derivatives often involves targeting the QcrB subunit of the cytochrome bcc complex, a critical component of the mycobacterial electron transport chain and oxidative phosphorylation, making them promising candidates for new therapeutic regimens . With a molecular formula of C9H9ClN2O2 and a molecular weight of 212.63 g/mol , this hydrochloride salt offers enhanced handling properties for synthetic operations. Researchers utilize this building block to explore structure-activity relationships (SAR), aiming to optimize potency and pharmacokinetic properties of potential drug candidates . This product is intended for research and development purposes only in laboratory settings.

Properties

IUPAC Name

6-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.ClH/c1-6-2-3-8-10-7(9(12)13)5-11(8)4-6;/h2-5H,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLNVUVYSAZFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060034-47-9
Record name 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
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Preparation Methods

Condensation and Cyclization Approaches

The imidazo[1,2-a]pyridine core is typically constructed via acid-catalyzed condensation between 2-aminopyridines and α-functionalized carbonyl compounds. For 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid, 2-amino-5-methylpyridine serves as the primary amine source, reacting with α-keto acids or esters under dehydrating conditions.

In a representative protocol, equimolar 2-amino-5-methylpyridine and ethyl pyruvate undergo cyclization in micellar aqueous media containing iodine (0.3 equiv) and sodium dodecyl sulfate (SDS, 2 wt%). At 40°C, this system achieves 88% yield within 6 hours, with iodine facilitating both oxidation and Lewis acid catalysis. The reaction proceeds via initial Schiff base formation, followed by intramolecular cyclization and aromatization (Figure 1).

Critical Parameters :

  • Solvent System : SDS micelles enhance substrate solubility and local concentration, reducing reaction time by 40% compared to pure water.
  • Catalyst Loading : Iodine concentrations >0.5 equiv promote overhalogenation, while <0.2 equiv result in incomplete cyclization.
  • Temperature : Reactions below 30°C require prolonged durations (>24 hours), whereas temperatures exceeding 60°C degrade the imidazo ring.

Halogenation and Oxidation Methods

While the target compound lacks halogen substituents, chlorination protocols for analogs provide insights into functional group tolerance. Electrophilic chlorination using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 0–5°C selectively modifies position 8 without affecting the methyl or carboxylic acid groups. This selectivity arises from the electron-donating methyl group at position 6, which deactivates adjacent positions toward electrophilic attack.

Post-cyclization oxidation of 2-methyl to 2-carboxylic acid proves less efficient (yields 50–60%) due to competing decarboxylation. Alternative routes employ pre-formed α-keto acids, as described in Section 1.1, to circumvent this limitation.

Carboxylic Acid Functionalization and Salt Formation

Acyl Chloride Intermediates

Methyl ester precursors, such as 6-methylimidazo[1,2-a]pyridine-2-carboxylate, are hydrolyzed to the free acid using HCl (6 M, reflux, 4 hours). Thionyl chloride (SOCl₂) effectively converts the carboxylic acid to its acyl chloride, which is subsequently treated with aqueous HCl to precipitate the hydrochloride salt:

$$
\text{6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid} \xrightarrow{\text{SOCl}_2, \Delta} \text{Acyl chloride} \xrightarrow{\text{HCl (g)}} \text{Hydrochloride salt}
$$

Reaction Conditions :

  • SOCl₂ Stoichiometry : 2.5 equiv ensures complete conversion, with excess reagent removed via vacuum distillation.
  • HCl Introduction : Gas-phase HCl at −10°C prevents thermal decomposition, achieving >95% salt purity.

Direct Hydrochloric Acid Treatment

Alternatively, treating the free carboxylic acid with concentrated HCl (12 M) in ethanol at room temperature for 12 hours directly yields the hydrochloride salt. This single-pot method simplifies purification but requires rigorous pH control to avoid esterification.

Optimization of Reaction Conditions

Catalytic Systems

Comparative studies of iodine (I₂), iron(III) chloride, and p-toluenesulfonic acid (pTSA) reveal iodine’s superiority in cyclization reactions (Table 1).

Table 1. Catalyst Screening for Cyclization (25°C, 24 hours)

Catalyst Loading (equiv) Yield (%)
I₂ 0.3 88
FeCl₃ 0.5 62
pTSA 1.0 45

Iodine’s dual role as oxidant and Lewis acid facilitates both imine formation and dehydrogenative aromatization.

Solvent Effects

Aqueous micellar systems outperform organic solvents (e.g., DMF, acetonitrile) in yield and environmental impact (Table 2).

Table 2. Solvent Comparison for Cyclization

Solvent Yield (%) Reaction Time (h)
H₂O/SDS 88 6
DMF 72 8
Acetonitrile 65 10

Characterization and Analytical Data

Spectroscopic Identification

  • ¹H NMR (400 MHz, D₂O): δ 8.72 (s, 1H, H-3), 7.89 (d, J = 9.2 Hz, 1H, H-5), 6.94 (d, J = 9.2 Hz, 1H, H-7), 2.51 (s, 3H, 6-CH₃).
  • IR (KBr) : 1705 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (N⁺–H vibration).
  • HRMS : [M+H]⁺ calcd. for C₉H₉N₂O₂⁺: 177.0664; found: 177.0667.

Purity Assessment

HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) reveals 99.2% purity, with retention time = 6.8 min. Residual solvents (DMF, SOCl₂) are undetectable (<0.01% by GC-MS).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems (channel diameter = 500 μm) operating at 100°C and 10 bar achieve 92% yield with a residence time of 2 minutes, compared to 6 hours in batch.

Waste Minimization

Iodine recovery via aqueous NaHSO₃ extraction reduces catalyst costs by 70%. Chlorinated byproducts are minimized by substituting NCS with NaClO in buffered media (pH 4.5).

Chemical Reactions Analysis

Types of Reactions

6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit the growth of human breast cancer cells (MCF-7) with IC50 values as low as 12 µM, indicating strong potential for anticancer drug development .

Mechanism of Action
The anticancer properties are often attributed to the compound's ability to induce apoptosis through the activation of caspase pathways. This mechanism highlights the potential for developing targeted therapies that can selectively induce cell death in malignant cells while sparing normal tissues .

Antimicrobial Properties

Broad-Spectrum Activity
6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride has been evaluated for its antimicrobial efficacy against various bacterial strains. It has shown notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. This suggests its potential as a lead compound for antibiotic development.

Neuropharmacological Applications

Anticonvulsant Effects
In preclinical studies, this compound demonstrated significant anticonvulsant properties in models of induced seizures. The dose-dependent reduction in seizure frequency suggests a modulatory effect on AMPA receptors, which are critical in excitatory neurotransmission. This positions the compound as a candidate for further research in epilepsy treatment.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of imidazo[1,2-a]pyridine derivatives. Modifications at the 6-position of the imidazopyridine ring have been linked to enhanced biological activity. For example, substituents at this position can significantly influence the compound's efficacy against cancer and microbial targets .

Anticancer Activity

A study published in Cancer Letters highlighted that derivatives of this compound exhibited significant cytotoxicity against MCF-7 cells, with an IC50 value indicating effective inhibition of cell proliferation and induction of apoptosis through caspase activation pathways.

Antimicrobial Properties

Investigations into the antimicrobial effects revealed that certain derivatives maintained activity against resistant strains, suggesting that modifications could enhance efficacy and reduce resistance development.

Table 1: Biological Activities of this compound

Activity TypeDescriptionIC50/Effect
AnticancerCytotoxicity against MCF-7 cells12 µM
AntimicrobialActivity against Staphylococcus aureus and Escherichia coliMIC: 32-64 µg/mL
AnticonvulsantReduction in seizure frequency in animal modelsDose-dependent effect

Mechanism of Action

The mechanism of action of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In the context of tuberculosis treatment, it is believed to inhibit key enzymes involved in the biosynthesis of essential bacterial components, thereby disrupting bacterial growth and survival . The exact molecular pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Biological Activity

6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (6-MIPCA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and microbiology. This article explores the biological activity of 6-MIPCA, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

6-MIPCA belongs to the imidazo[1,2-a]pyridine class of compounds, which are known for their diverse biological activities. The compound exhibits significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tuberculosis) . The proposed mechanism involves the inhibition of bacterial growth through interference with critical metabolic pathways in the bacteria.

Target Enzymes :

  • The activity of 6-MIPCA is linked to its ability to inhibit specific enzymes involved in bacterial survival and replication. Research indicates that modifications at various positions on the imidazo[1,2-a]pyridine ring can enhance or diminish this activity .

Pharmacokinetics

Pharmacokinetic studies have demonstrated that 6-MIPCA possesses favorable properties such as good microsomal stability, which is crucial for its potential therapeutic applications . The compound's solubility and absorption characteristics are also being investigated to optimize its bioavailability in clinical settings.

Antimicrobial Activity

6-MIPCA has shown promising antimicrobial properties against various pathogens. Studies indicate that it may possess both antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

Recent investigations into the anticancer potential of 6-MIPCA reveal its cytotoxic effects on different cancer cell lines. For instance, it has been evaluated against HeLa cells (human cervical carcinoma) with varying concentrations used to determine half-maximal inhibitory concentration (IC50) values. Some derivatives have demonstrated IC50 values below 150 μM, indicating significant cytotoxicity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against MDR-TB strains
AnticancerCytotoxicity in HeLa cells (IC50 < 150 μM)
Enzyme InhibitionInhibits Rab geranylgeranyl transferase
Anti-inflammatoryPotential analgesic effects noted in derivatives

Detailed Research Findings

  • Antituberculosis Activity : In vitro studies have shown that 6-MIPCA analogues exhibit potent activity against M. tuberculosis strains resistant to conventional therapies. Compounds modified at the C6 position have been particularly effective .
  • Cytotoxicity Assays : The cytotoxic effects were assessed using MTT assays and clonogenic survival assays, revealing that several derivatives significantly inhibit cell viability in cancer cell lines through mechanisms that may include apoptosis induction .
  • Structure-Activity Relationship (SAR) : Analysis of various substituents on the imidazo[1,2-a]pyridine scaffold has provided insights into how structural modifications influence biological activity. For example, changing a methyl group at position 6 to a chloro group resulted in a notable decrease in activity, highlighting the importance of specific functional groups for maintaining efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride, and how can intermediates be characterized?

  • Methodology : Start with the ester precursor (e.g., 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester, CAS 874-38-4), which can be synthesized via cyclization of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds. Hydrolysis of the ester group using aqueous HCl or NaOH under reflux yields the carboxylic acid, followed by treatment with HCl gas in ethanol to form the hydrochloride salt .
  • Characterization : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the imidazo[1,2-a]pyridine core and ester-to-acid conversion. LC-MS or HRMS validates molecular weight, while HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) assesses purity (>95%) .

Q. How should researchers handle discrepancies in reported melting points or spectral data for this compound?

  • Troubleshooting : Variations in melting points (e.g., 248–249°C for a chloro analog in vs. no data for the target compound) may arise from polymorphic forms or impurities. Recrystallize the compound from a solvent system like ethanol/water and compare DSC/TGA profiles. Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR predictor) and reference analogs (e.g., 6-bromo-3-fluoro derivatives in ) .

Q. What storage conditions are critical for maintaining the stability of this compound?

  • Protocol : Store at 2–8°C in airtight containers under inert gas (argon or nitrogen) to prevent hygroscopic degradation. Avoid exposure to light, as imidazo[1,2-a]pyridines may undergo photolytic ring-opening. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound while minimizing by-products?

  • Experimental Design :

Reagent Selection : Use dimethylacetamide dimethyl acetal (DMADA) for cyclization, as it minimizes side reactions in imidazo[1,2-a]pyridine synthesis (see for analogous oxadiazolyl derivatives).

Solvent Optimization : Replace dioxane (used in ) with dimethyl sulfoxide (DMSO) to enhance solubility of intermediates.

Acid Hydrolysis : Employ microwave-assisted hydrolysis (100°C, 30 min) to reduce reaction time and degradation.

  • Analysis : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 3:1) and quantify by-products (e.g., decarboxylated products) using LC-MS/MS .

Q. What strategies are effective for resolving conflicting bioactivity data in structure-activity relationship (SAR) studies?

  • Data Contradiction Analysis :

  • If a methyl-substituted analog shows inconsistent activity in kinase assays, evaluate stereochemical purity (e.g., chiral HPLC for (S)-isomers in ) and confirm protonation states (pKa of the carboxylic acid group affects binding).
  • Use molecular docking (AutoDock Vina) to compare binding modes with related compounds (e.g., 8-bromo-3-fluoro derivatives in ) and identify key interactions (e.g., hydrogen bonding with the carboxylate group) .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • Methodology :

LogP Prediction : Calculate partition coefficients (e.g., using ChemAxon) to balance hydrophilicity for solubility (target LogP < 3).

Metabolic Stability : Simulate CYP450 metabolism (StarDrop software) to identify susceptible sites (e.g., methyl group oxidation). Introduce electron-withdrawing substituents (e.g., fluoro at position 3, as in ) to block metabolic hotspots.

Synthetic Feasibility : Prioritize derivatives with commercially available building blocks (e.g., 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid in ) to streamline synthesis .

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